2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-component reactions. One common method is the one-pot multi-component condensation reaction of dimedone, 6-amino-1,3-dimethyluracil, and aldehydes . This reaction is often catalyzed by basic catalysts such as DABCO under solvent-free conditions at elevated temperatures (e.g., 90°C) . The process is efficient, reducing reaction time and increasing product yield while adhering to green chemistry principles.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s biological activity.
Substitution: The isopropylthio group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as CDK2, which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cyclin-dependent kinase activity and the induction of apoptotic signaling cascades .
Comparison with Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
[1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant antitumor activity.
2-thioxopyrimidine: Possesses diverse biological activities, including antioxidant and antimicrobial properties. Compared to these compounds, 2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique combination of a pyridine ring and an isopropylthio group, which enhances its chemical reactivity and biological activity.
Biological Activity
2-(Isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic compound belonging to the class of pyrimidoquinolines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C23H28N4O2S
- Molecular Weight : 424.6 g/mol
- CAS Number : 631855-03-3
Antimalarial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, a study evaluated various synthesized quinoline derivatives against Plasmodium falciparum, revealing moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL. Certain compounds demonstrated superior activity compared to established antimalarial agents like chloroquine .
Antifungal Activity
In another study focused on antifungal properties, the synthesized pyrimidoquinoline derivatives were tested against several fungal strains, including Candida albicans and Candida tropicalis. The results showed that some compounds exhibited notable antifungal activity with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL . This suggests that this compound could be a promising candidate for further antifungal drug development.
Anticancer Potential
The anticancer potential of pyrimidine and quinoline derivatives has also been explored. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation significantly. For example, specific compounds showed IC50 values lower than 1.00 µM against various cancer cell lines . The mechanism of action is thought to involve the inhibition of key cellular pathways that regulate cell growth and survival.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Binding : It may bind to cellular receptors influencing signaling pathways related to cell proliferation and apoptosis.
The exact molecular targets require further investigation but are crucial for understanding the compound's full therapeutic potential.
Case Studies and Research Findings
Properties
IUPAC Name |
8,8-dimethyl-2-propan-2-ylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-11(2)28-20-24-18-17(19(27)25-20)15(12-5-7-22-8-6-12)16-13(23-18)9-21(3,4)10-14(16)26/h5-8,11,15H,9-10H2,1-4H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVYQRNKBQWKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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